Benzenesulfonamidothiourea
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Overview
Description
Benzenesulfonamidothiourea is a synthetic compound with the CAS Number: 5351-65-51. It has a molecular weight of 231.31 and is typically found in powder form1. Its melting point is between 198-199 degrees1.
Synthesis Analysis
Thiourea derivatives, which include Benzenesulfonamidothiourea, are synthesized by the reaction of various anilines with CS22. A novel series of thioureidobenzenesulfonamides were designed and synthesized utilizing 4-isothiocyanatobenzenesulfonamide as a strategic starting material3.
Molecular Structure Analysis
The molecular structure of Benzenesulfonamidothiourea can be determined using techniques such as X-ray crystallography4. This technique allows researchers to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution4.
Chemical Reactions Analysis
Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated5. This could potentially apply to reactions involving Benzenesulfonamidothiourea.
Physical And Chemical Properties Analysis
Benzenesulfonamidothiourea has a molecular weight of 231.31. It is typically found in powder form1 and has a melting point between 198-199 degrees1. The physical properties of such compounds can be determined using various techniques7.
Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
Benzenesulfonamide derivatives have been extensively studied for their inhibitory activities on various enzymes, demonstrating their potential as antimicrobial drugs. For example, specific benzenesulfonamide derivatives have shown significant in vitro inhibitory activities on human paraoxonase-I (hPON1), an enzyme associated with cardiovascular diseases. Compound H4 exhibited the highest inhibitory activity as a competitive inhibitor, indicating the potential for therapeutic applications (Işık et al., 2019).
Environmental Occurrence and Analytical Methods
Benzenesulfonamides are recognized as emerging organic pollutants due to their widespread use in industry and resistance to biodegradation. Studies have reviewed analytical methods for detecting these compounds in environmental samples, highlighting their ubiquity as water contaminants and emphasizing the need for monitoring and removal strategies (Herrero et al., 2014).
Solid-Phase Synthesis Applications
The versatility of polymer-supported benzenesulfonamides has been explored in solid-phase synthesis, enabling the creation of diverse privileged scaffolds through chemical transformations. This approach has broad implications for drug discovery and the development of novel therapeutic agents (Fülöpová & Soural, 2015).
Antimetastatic Activity in Cancer Research
Ureido-substituted benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase IX, a transmembrane enzyme associated with tumor growth and metastasis. One derivative significantly inhibited metastasis formation in a breast cancer model, suggesting its potential as a novel antimetastatic drug (Pacchiano et al., 2011).
Molecular Structure and Conformation Studies
The structural and conformational properties of benzenesulfonamide have been investigated through gas electron diffraction and quantum chemical methods. Understanding the stable conformers and their interactions provides insights into the molecular basis of their activity and interactions with biological targets (Petrov et al., 2006).
Safety And Hazards
While specific safety and hazards information for Benzenesulfonamidothiourea is not readily available, it is known that benzene, a related compound, is carcinogenic and people are exposed by inhalation or via skin absorption8.
Future Directions
The future of synthetic chemistry, including the study of compounds like Benzenesulfonamidothiourea, includes improving the ability of synthesis and enhancing the application of synthesis9. This could lead to the development of new substances, new materials, and new devices in various fields9.
properties
IUPAC Name |
benzenesulfonamidothiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c8-7(13)9-10-14(11,12)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPWVPPTDSULMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020136 |
Source
|
Record name | 2-(Benzenesulfonyl)hydrazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamidothiourea | |
CAS RN |
5351-65-5 |
Source
|
Record name | NSC700 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzenesulfonyl)hydrazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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